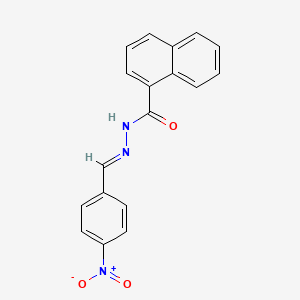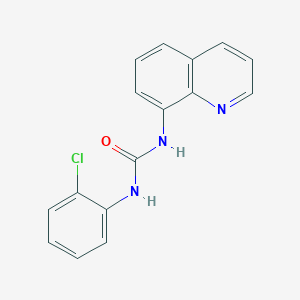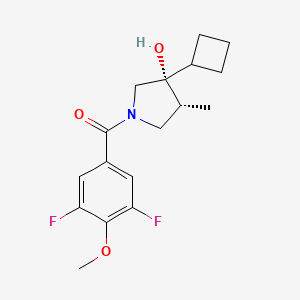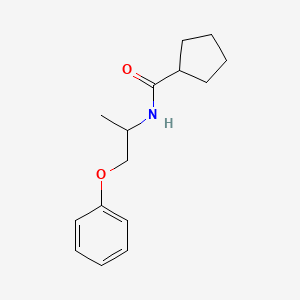![molecular formula C18H25NO3 B5556176 1-{[1-(3,4-二甲氧基苯基)环戊基]羰基}吡咯烷](/img/structure/B5556176.png)
1-{[1-(3,4-二甲氧基苯基)环戊基]羰基}吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through various methods, such as the condensation of 2-(aminomethyl)pyridine and 1,3-diones, leading to the efficient production of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles via the intermediacy of a (2-pyridyl)methylimine with marked regioselectivity depending on the presence of additional aminomethylpyridine, suggesting multiple pathways to the product pyrroles (Klappa, McNeill, & Rich, 2002).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and IR spectroscopies, supported by DFT quantum mechanical calculations, have been employed to study similar compounds, revealing that they exist in specific configurations stabilized by intermolecular hydrogen bonds in both solid state and solution. These methods provide comprehensive insights into the molecular geometry, electron distribution, and dynamic behavior of molecules under different conditions (Sigalov et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds like "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" is influenced by their functional groups and molecular structure. Cycloaddition reactions, for example, play a significant role in the synthesis of cyclopentadiene derivatives, demonstrating the versatility of pyrrolidine in facilitating different chemical transformations. These reactions highlight the compound's reactivity towards various organic substrates, leading to a wide range of potential chemical modifications and the synthesis of novel derivatives (Coskun et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and optical activity, are directly related to their molecular structure. For compounds with complex structures, these properties can be studied using various spectroscopic techniques and quantum chemical calculations, which provide valuable information on the molecular electronic structure, stability, and interaction with light. Such analyses are essential for predicting the behavior of these compounds in different environments and for their potential application in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
Understanding the chemical properties of a compound involves studying its reactivity, stability, and interactions with other chemicals. For "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" and similar molecules, analyses have focused on their reactivity patterns in various chemical reactions, including cycloadditions and condensations. These studies shed light on the mechanisms driving these reactions and the influence of the compound's structure on its chemical behavior (Wijtmans et al., 2004).
科学研究应用
晶体学见解
Ç. Tarımcı 等人(2003 年)的一项研究探索了相关化合物“1-[3-(3,4-二甲氧基苯基)-2-丙烯酰]吡咯烷”的晶体结构,揭示了其止痛活性的潜力。斜方晶结晶和偏离平面构型的现象突显了其独特的结构特性 Ç. Tarımcı、Andaç Karamustafa、K. Güven、M. Kabak、A. Yeşilada,2003 年。
合成方法
Nasser A. M. Yehia 等人(2002 年)描述了一种新颖的合成方法,该方法涉及一锅四组分工艺,展示了相关吡咯烷化合物在创建复杂杂环结构方面的多功能性。这种方法强调了该化合物在合成制药和化学研究的关键中间体中的作用 Nasser A. M. Yehia、K. Polborn、T. Müller,2002 年。
材料科学应用
在材料科学领域,Xiaolong Wang 等人(2006 年)专注于合成和表征由吡啶桥接芳香二酐和各种二胺衍生的新型聚酰亚胺。这项研究突出了该化合物在开发具有良好热稳定性和机械性能的新材料中的用途,这与先进工程应用相关 Xiaolong Wang、Yan-feng Li、Shu-jiang Zhang、Tao Ma、Yu Shao、Xin Zhao,2006 年。
光物理特性
Fabrice Pointillart 等人(2009 年)对“4-(2-四噻吩并富瓦烯基-乙烯基)吡咯烷 (TTF-CH=CH-Py) 自由基阳离子盐”的研究深入探讨了涉及吡咯烷的化合物的合成、晶体结构、光致发光和磁性。这项研究证明了该化合物在创建具有独特发光和顺磁特性的材料中的作用,为其在光电器件中的应用开辟了道路 Fabrice Pointillart、O. Maury、Yann Le Gal、S. Golhen、O. Cador、L. Ouahab,2009 年。
安全和危害
属性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-15-8-7-14(13-16(15)22-2)18(9-3-4-10-18)17(20)19-11-5-6-12-19/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRJMUWNJTNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

